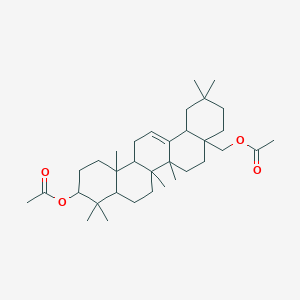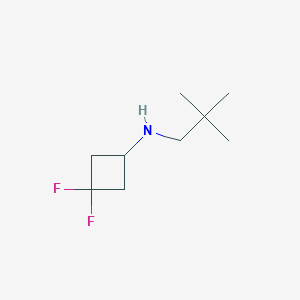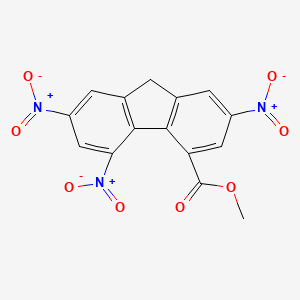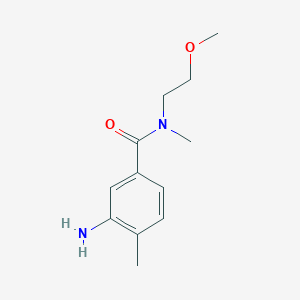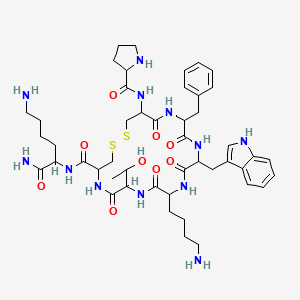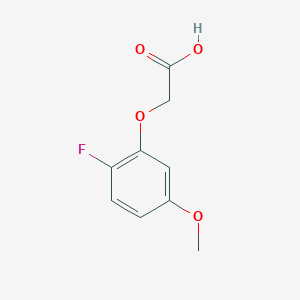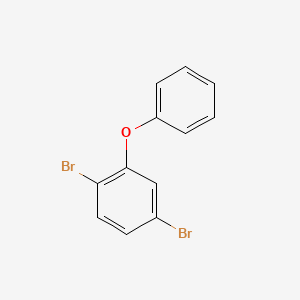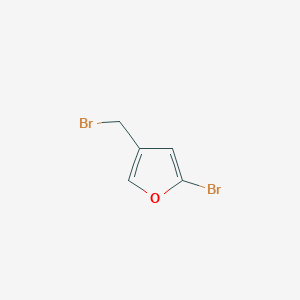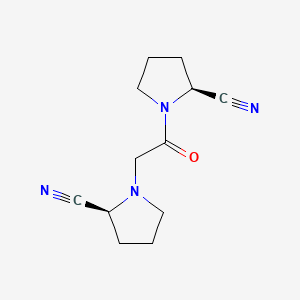
(2S,2'S)-1,1'-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile is a complex organic compound that features a unique structure with two pyrrolidine rings connected by an ethanediyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile typically involves the reaction of pyrrolidine derivatives with an appropriate ethanediyl precursor. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific stereochemistry.
Medicine
In medicine, (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine derivatives and bis-pyrrolidine compounds with different substituents.
Uniqueness
What sets (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile apart is its specific stereochemistry and the presence of the ethanediyl bridge, which may confer unique biological and chemical properties.
Eigenschaften
Molekularformel |
C12H16N4O |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
(2S)-1-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C12H16N4O/c13-7-10-3-1-5-15(10)9-12(17)16-6-2-4-11(16)8-14/h10-11H,1-6,9H2/t10-,11-/m0/s1 |
InChI-Schlüssel |
QQLRWOKOKPNRJF-QWRGUYRKSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)CC(=O)N2CCC[C@H]2C#N)C#N |
Kanonische SMILES |
C1CC(N(C1)CC(=O)N2CCCC2C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
